Byakangelicin-d3

Isotope-dilution mass spectrometry LC-MS/MS quantification Stable isotope-labeled internal standard

Byakangelicin-d3 (C₁₇H₁₅D₃O₇, MW 337.34) is the tri-deuterated isotopologue of the natural furanocoumarin byakangelicin, incorporating three deuterium atoms at the 4-methoxy position. It serves as a stable isotope-labeled (SIL) internal standard for the accurate LC-MS/MS quantification of byakangelicin—a bioactive coumarin isolated from Angelica dahurica and Angelica gigas that acts as an aldose reductase inhibitor (IC₅₀ = 6.2 μM), a CYP3A4 inducer via PXR transactivation (EC₅₀ = 5 μM), and a brain-accumulation modulator for co-administered compounds.

Molecular Formula C₁₇H₁₅D₃O₇
Molecular Weight 337.34
Cat. No. B1151177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByakangelicin-d3
Synonyms7-(2,3-Dihydroxy-3-methylbutoxy)-6-hydroxy-4-meth-d3-oxy-5-Benzofuranacrylic Acid δ-Lactone;  9-(2,3-Dihydroxy-3-methylbutoxy)-4-meth-d3-oxy-7H-furo[3,2-g][1]benzopyran-7-one; 
Molecular FormulaC₁₇H₁₅D₃O₇
Molecular Weight337.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Byakangelicin-d3: Deuterated Furanocoumarin Internal Standard for Quantitative Bioanalysis of Byakangelicin in Pharmacokinetic and Drug Metabolism Studies


Byakangelicin-d3 (C₁₇H₁₅D₃O₇, MW 337.34) is the tri-deuterated isotopologue of the natural furanocoumarin byakangelicin, incorporating three deuterium atoms at the 4-methoxy position . It serves as a stable isotope-labeled (SIL) internal standard for the accurate LC-MS/MS quantification of byakangelicin—a bioactive coumarin isolated from Angelica dahurica and Angelica gigas that acts as an aldose reductase inhibitor (IC₅₀ = 6.2 μM), a CYP3A4 inducer via PXR transactivation (EC₅₀ = 5 μM), and a brain-accumulation modulator for co-administered compounds [1][2]. The +3 Da mass shift relative to unlabeled byakangelicin (C₁₇H₁₈O₇, MW 334.32) enables baseline-resolved MS discrimination while preserving near-identical chromatographic retention, extraction recovery, and ionization efficiency—properties essential for isotope-dilution mass spectrometry workflows [3].

Why Unlabeled Byakangelicin or Non-Isotopic Internal Standards Cannot Substitute for Byakangelicin-d3 in Quantitative LC-MS/MS Bioanalysis


Unlabeled byakangelicin cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous analyte, precluding independent detection in the same MS channel . Among the broader furanocoumarin class, structural analogs such as isoimperatorin, imperatorin, oxypeucedanin, and tert-O-methyl byakangelicin exhibit divergent physicochemical properties—including distinct Rf values on HPTLC (0.19 vs. 0.57–0.84), different IC₅₀ profiles against aldose reductase (6.2 vs. 2.8 μM), and variable Caco-2 permeability—that prevent them from functioning as valid surrogate internal standards for byakangelicin quantitation [1][2][3]. Non-isotopic internal standards (e.g., structural analogs) fail to co-elute with the analyte, rendering them incapable of compensating for analyte-specific matrix effects, ion suppression/enhancement, and extraction variability that deuterated SIL-IS corrects through isotope-dilution principles [4]. Only a deuterated isotopologue such as Byakangelicin-d3 provides the requisite combination of mass differentiation (+3 Da) and physico-chemical identity needed for accurate, reproducible quantification across complex biological matrices .

Quantitative Differentiation Evidence for Byakangelicin-d3: Head-to-Head Comparisons Against Unlabeled Byakangelicin and In-Class Furanocoumarin Analogs


Mass Spectrometric Discrimination: +3.02 Da Mass Shift Enables Baseline-Resolved Quantification of Byakangelicin-d3 vs. Unlabeled Byakangelicin in Isotope-Dilution LC-MS/MS

Byakangelicin-d3 incorporates three deuterium atoms at the 4-methoxy position, yielding a molecular mass of 337.34 Da compared to 334.32 Da for unlabeled byakangelicin (Δ = +3.02 Da). This mass increment, corresponding to a 0.90% relative mass difference, provides complete MS1 baseline resolution in quadrupole-based instruments operating at unit resolution, while preserving near-identical chromatographic retention time and electrospray ionization efficiency—a prerequisite for isotope-dilution MS quantitation . Unlike non-isotopic alternatives such as imperatorin (MW 270.28) or isoimperatorin (MW 270.28), which differ structurally and chromatographically from byakangelicin (HPTLC Rf 0.19 vs. 0.69 and 0.84, respectively) and thus cannot co-elute or co-extract with the analyte, Byakangelicin-d3 provides analyte-matched extraction recovery, ionization response, and matrix effect behavior [1].

Isotope-dilution mass spectrometry LC-MS/MS quantification Stable isotope-labeled internal standard

Aldose Reductase Inhibitory Potency: Byakangelicin Exhibits 2.2-Fold Lower AR IC₅₀ Than Its Closest Natural Structural Analog Tert-O-Methyl Byakangelicin

In a systematic fractionation study of Angelica dahurica root ether extract monitored by in vitro bovine lens aldose reductase (BLAR) bioassay, byakangelicin (compound IV) demonstrated an IC₅₀ of 6.2 μM against BLAR, compared to 2.8 μM for its semi-synthetic derivative tert-O-methyl byakangelicin (compound III)—a 2.2-fold potency difference [1]. While tert-O-methyl byakangelicin is the more potent AR inhibitor in vitro, only byakangelicin was advanced to in vivo evaluation, where it blocked galactosemic cataract formation almost completely over 44 days at 50 mg/kg/day i.p. and reduced galactitol accumulation by approximately 80.5% relative to untreated controls [1]. This selectivity profile is distinct from isoimperatorin and imperatorin, which were also isolated from the same extract but did not exhibit meaningful AR inhibitory activity [1]. For laboratories quantifying byakangelicin in AR inhibition studies, Byakangelicin-d3 provides the matched isotopic internal standard for accurate LC-MS/MS determination of byakangelicin levels in lens, nerve, and plasma matrices .

Aldose reductase inhibition Diabetic cataract Polyol pathway

CYP3A4 Induction via PXR Transactivation: Byakangelicin-d3 Enables Quantitative Monitoring of Byakangelicin in Drug-Drug Interaction Studies Where Unlabeled Analyte Alone Cannot Distinguish Exogenous from Endogenous Levels

Byakangelicin induces CYP3A4 expression in human primary hepatocytes via PXR transactivation: mRNA levels increased approximately 5-fold, protein levels approximately 3-fold, and CYP3A4 promoter-driven luciferase reporter activity exhibited a concentration-dependent response with EC₅₀ = 5 μM [1]. Critically, byakangelicin activates PXR target genes without increasing PXR expression itself, distinguishing its mechanism from prototypical PXR ligands such as rifampicin which up-regulate PXR expression [1]. Furthermore, byakangelicin increases expression of all PXR target genes including MDR1 (P-glycoprotein), predicting broad drug-drug interaction liability [1]. Byakangelicin-d3 is the requisite internal standard for quantifying byakangelicin concentrations in hepatocyte incubation media, enabling accurate determination of concentration-response relationships without interference from endogenous byakangelicin or matrix components . In contrast to BACE1 inhibition assays where byakangelicin shows weak activity (IC₅₀ ≈ 219.7 μM, versus 91.8 ± 7.5 μM for imperatorin and 104.9 ± 2.4 μM for byakangelicol), CYP3A4/PXR induction represents the primary pharmacological differentiation for the byakangelicin scaffold [2].

CYP3A4 induction Pregnane X receptor (PXR) Drug-drug interaction Hepatocyte assay

Brain Accumulation Modulation: Byakangelicin Enhances Brain Levels of Co-Administered Compounds by 2.3- to 5.7-Fold, Creating a Unique Quantification Requirement That Only Byakangelicin-d3 Can Fulfill as an Internal Standard

Byakangelicin functions as a biodistribution modulator that significantly enhances brain accumulation of co-administered active compounds: when co-injected with byakangelicin, brain levels of umbelliferone (Umb), curcumin (Cur), and doxorubicin (Dox) increased by 4.2-fold, 2.3-fold, and 5.7-fold, respectively, compared to injection of each compound alone [1]. This effect is mechanistically linked to PXR-mediated MDR1 (P-glycoprotein) up-regulation at the blood-brain barrier, a property shared by no other furanocoumarin isolated from Angelica species—imperatorin and isoimperatorin exhibit opposite effects on intestinal P-gp transport [1][2]. The brain accumulation enhancement was confirmed by both direct ex vivo fluorescence imaging and conventional mass spectrometry analysis of extracted tissue samples, establishing the need for accurate LC-MS/MS quantification of byakangelicin in brain, lung, and pancreas tissue homogenates [1]. Byakangelicin-d3 is the only commercially available internal standard capable of correcting for tissue-specific matrix effects in these multi-organ biodistribution studies [3].

Blood-brain barrier modulation Brain biodistribution P-glycoprotein (MDR1) Fluorescence imaging

Purity and Isotopic Enrichment Specifications: Byakangelicin-d3 at 98% Chemical Purity with Defined Tri-Deuterium Incorporation Enables Regulatory-Compliant Bioanalytical Method Validation

Commercially available Byakangelicin-d3 is specified at 98% chemical purity with tri-deuterium incorporation at the 4-methoxy position (C₁₇H₁₅D₃O₇), as documented in the manufacturer's Certificate of Analysis and MSDS [1]. In contrast, unlabeled byakangelicin reference standards are typically supplied at >98% purity but lack deuterium enrichment entirely (C₁₇H₁₈O₇) . The 98% purity specification meets the ≥95% threshold generally required for bioanalytical internal standards under FDA and EMA guidance for method validation [2]. While specific isotopic enrichment data (atom% D) is not publicly disclosed by all suppliers, the defined D₃ stoichiometry—as opposed to random or partial deuteration—provides predictable MS response with minimal interference from lower isotopologues (D₀, D₁, D₂ species) that could otherwise compromise quantitation accuracy at low analyte concentrations [3]. Laboratories should request lot-specific isotopic enrichment certificates at the time of procurement to verify D₃ incorporation ≥99 atom% at the labeled position.

Isotopic purity Method validation Bioanalytical regulatory compliance Certificate of analysis

High-Value Procurement Scenarios for Byakangelicin-d3: Where the Deuterated Internal Standard Delivers Irreplaceable Analytical Value


Quantitative LC-MS/MS Determination of Byakangelicin in Pharmacokinetic Studies of Angelica dahurica Extracts and Herbal Formulations

In rat pharmacokinetic studies of Angelica dahurica coumarins, byakangelicin exhibits quantifiable plasma exposure with AUC, MRT, t₁/₂, and Tₘₐₓ parameters that shift significantly (1.27- to 1.37-fold increases) upon co-administration with Acori Tatarinowii Rhizoma volatile oil . Byakangelicin-d3 serves as the matched SIL-IS for accurate LC-ESI-MS/MS quantification of byakangelicin in plasma across these multi-component herbal pharmacokinetic studies, where matrix effects from co-eluting coumarins (xanthotoxol, oxypeucedanin hydrate) and volatile oil constituents demand isotope-dilution correction . Unlabeled byakangelicin or structural analog internal standards cannot provide the requisite co-elution with the byakangelicin chromatographic peak to compensate for these matrix effects [1].

CYP3A4 Induction and PXR Transactivation Assays Requiring Intracellular Byakangelicin Concentration Monitoring in Human Hepatocyte Cultures

Byakangelicin induces CYP3A4 mRNA (~5-fold) and protein (~3-fold) in human primary hepatocytes with a promoter activation EC₅₀ of 5 μM, via a mechanism that transactivates PXR without increasing PXR protein expression [2]. For concentration-response and intracellular accumulation studies in this system, Byakangelicin-d3 is required as the internal standard to quantify byakangelicin levels in hepatocyte lysates and culture supernatants by LC-MS/MS, enabling accurate correlation between intracellular drug concentration and CYP3A4 pharmacodynamic response [2]. No deuterated IS exists for the BACE1-active analogs imperatorin or byakangelicol, making Byakangelicin-d3 the only available SIL-IS for byakangelicin-specific CYP3A4 induction studies [3].

Tissue Biodistribution Studies of Byakangelicin-Mediated Brain Accumulation of Co-Administered Therapeutics in Neuro-Inflammatory Mouse Models

Byakangelicin enhances brain accumulation of umbelliferone, curcumin, and doxorubicin by 4.2-fold, 2.3-fold, and 5.7-fold respectively in mice, an effect confirmed by both ex vivo fluorescence imaging and tissue-extraction LC-MS [4]. Quantifying byakangelicin concentrations in brain, lung, and pancreas homogenates from these biodistribution studies requires Byakangelicin-d3 as the tissue matrix-matched internal standard, as each organ presents distinct ion-suppression profiles that unlabeled byakangelicin cannot correct for [4]. Laboratories studying P-gp-mediated blood-brain barrier modulation by furanocoumarins should procure Byakangelicin-d3 in parallel with unlabeled byakangelicin for use as calibrator and IS, respectively.

Aldose Reductase Inhibitor Screening Programs and Diabetic Cataract Efficacy Studies Using Byakangelicin as a Reference Compound

Byakangelicin inhibits bovine lens aldose reductase with an IC₅₀ of 6.2 μM and reduces galactitol accumulation in the rat lens by approximately 80.5% at 50 mg/kg/day i.p., with near-complete prevention of galactosemic cataract formation over 44 days [5]. Byakangelicin-d3 enables accurate measurement of byakangelicin concentrations in lens tissue, sciatic nerve, and plasma from these diabetic complication models, where the structurally related but more potent AR inhibitor tert-O-methyl byakangelicin (IC₅₀ = 2.8 μM) may be evaluated in parallel as a comparator [5]. Since no deuterated tert-O-methyl byakangelicin is commercially available, Byakangelicin-d3 remains the sole isotopically-labeled IS option for furanocoumarin-based AR inhibitor quantification.

Quote Request

Request a Quote for Byakangelicin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.